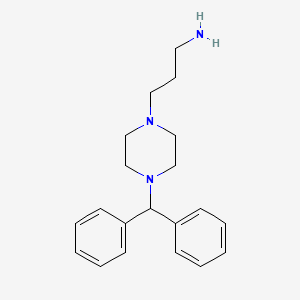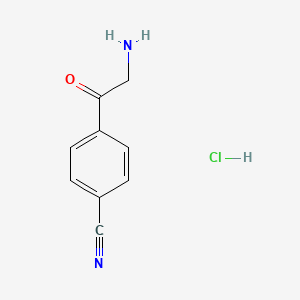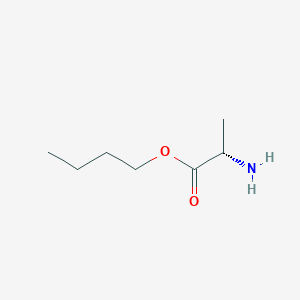
3-溴-4,5-二甲基吡啶
描述
Synthesis Analysis
The synthesis of brominated pyridine derivatives often involves carbon-carbon coupling reactions, as seen in the preparation of 3-bromo-5-(2,5-difluorophenyl)pyridine and 3,5-bis(naphthalen-1-yl)pyridine . Another synthesis approach is the condensation reaction, which was used to create 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole . Additionally, lithiation reactions have been employed to generate pyrrole-2-carboxaldehydes from 3-bromo-6-dimethylamino-1-azafulvene . The bromination of pyridines is another common synthetic route, as demonstrated by the exclusive formation of 2-bromo-5-dimethylaminopyridine from 3-dimethylaminopyridine .
Molecular Structure Analysis
X-ray diffraction (XRD) is a powerful tool for determining the molecular structure of brominated pyridines. The crystal structures of related compounds, such as 3-bromo-5-hydroxy-2,6-dimethylpyridine, have been determined, revealing details like molecular conformation and hydrogen bonding patterns . The structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide has also been elucidated using XRD, showing intramolecular hydrogen bonding and crystal packing stabilized by various interactions .
Chemical Reactions Analysis
The chemical reactivity of brominated pyridines can be influenced by the presence of substituents on the pyridine ring. For instance, the presence of bromine atoms can facilitate further functionalization, as seen in the synthesis of new polyheterocyclic ring systems derived from 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine . The nonclassical noncovalent interactions, such as those between aryl bromine and ionic metal bromide, can also control the structure and reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridines can be characterized using various spectroscopic techniques, such as FT-IR, UV-Vis, and NMR spectroscopy. The vibrational assignment of bands in the FT-IR and Raman spectra can provide insights into the nature of hydrogen bonding in compounds like 3-bromo-5-hydroxy-2,6-dimethylpyridine . Density functional theory (DFT) calculations, including frontier molecular orbital (FMO) analysis and molecular electrostatic potential (MEP) mapping, can predict the bioactivity and chemical reactivity of these molecules . Nonlinear optical properties have also been computed for some brominated pyridines, indicating potential applications in material science .
科学研究应用
晶体结构和光谱证据
- 卤代二甲基吡啶中的氢键:对3-溴-5-羟基-2,6-二甲基吡啶(一种相关化合物)的研究提供了关于卤代二甲基吡啶中氢键的见解。这项研究探索了结构和光谱性质,对于理解这类化合物中的分子相互作用和键合至关重要(Hanuza et al., 1997)。
催化和化学合成
- C(sp3)–H 烯基化催化:一项涉及使用3-溴-2,6-二甲基吡啶(类似于3-溴-4,5-二甲基吡啶)在C(sp3)–H 烯基化催化中的研究展示了其在三取代烯烃立体选择性合成中的作用。这突显了该化合物在复杂有机合成中的潜力(Lopez et al., 2016)。
新颖功能和材料科学
- 离子液体中的高效萃取:关于新型配体功能的研究涉及5-溴-N1, N3-双(4,6-二甲基吡啶-2-基)异苯二酰胺(与3-溴-4,5-二甲基吡啶相关)用于在离子液体中萃取UO22+和Th4+是一个重要的应用。这展示了该化合物在材料科学中的相关性,特别是在分离过程和核科学中(Pandey et al., 2020)。
安全和危害
The safety information for 3-Bromo-4,5-dimethylpyridine includes several hazard statements: H302-H315-H319-H332-H335 . This suggests that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .
作用机制
Target of Action
3-Bromo-4,5-dimethylpyridine is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron reagents, which are formally nucleophilic organic groups, are transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by 3-Bromo-4,5-dimethylpyridine . This reaction allows for the formation of carbon–carbon bonds, which are fundamental in organic synthesis .
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . Its skin permeation is low, with a Log Kp of -5.82 cm/s .
Result of Action
The primary result of the action of 3-Bromo-4,5-dimethylpyridine is the formation of carbon–carbon bonds via the SM coupling reaction . This allows for the synthesis of a wide range of organic compounds .
Action Environment
The action of 3-Bromo-4,5-dimethylpyridine is influenced by several environmental factors. For instance, the SM coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the organoboron reagents used in the reaction should be relatively stable, readily prepared, and generally environmentally benign .
属性
IUPAC Name |
3-bromo-4,5-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-3-9-4-7(8)6(5)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNHLCQMASFRBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70554060 | |
| Record name | 3-Bromo-4,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70554060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27063-98-5 | |
| Record name | 3-Bromo-4,5-dimethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27063-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70554060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the regioselective oxidation of 3-bromo-4,5-dimethylpyridine in the synthesis of 4-methyl-2,6-naphthyridine?
A1: The regioselective oxidation of 3-bromo-4,5-dimethylpyridine to its corresponding 4-formyl derivative is a crucial step in the synthesis of 4-methyl-2,6-naphthyridine []. This transformation is significant because it introduces a reactive functional group (aldehyde) at a specific position on the pyridine ring. This aldehyde group then serves as a handle for the subsequent annulation reaction, which constructs the second pyridine ring and ultimately leads to the target alkaloid. The researchers highlighted the importance of regioselectivity in this oxidation, meaning that the reaction specifically targets the desired position (carbon-4) on the pyridine ring while leaving other positions untouched. This selectivity is essential for achieving the correct structure of the final product.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B1283127.png)



![[2-(Benzyloxy)phenyl]methanamine hydrochloride](/img/structure/B1283135.png)








![5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1283160.png)